2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a cyclopropanesulfonyl group and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with the naphthyridine moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as N-(piperidin-4-yl)benzamide.
Naphthyridine Derivatives: Compounds with similar naphthyridine structures, such as 1,8-naphthyridine-2-carboxylic acid.
Uniqueness
2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to the presence of both the cyclopropanesulfonyl group and the naphthyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,14-4-5-14)19-10-7-12(8-11-19)15-6-3-13-2-1-9-17-16(13)18-15/h1-3,6,9,12,14H,4-5,7-8,10-11H2 |
InChI Key |
DECSQKCXYRMILS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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